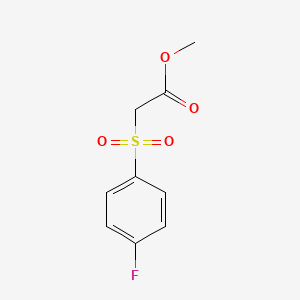

Methyl 2-(4-fluorobenzenesulfonyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-fluorophenyl)sulfonylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO4S/c1-14-9(11)6-15(12,13)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPFNHPRTONUNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226396-71-0 | |

| Record name | methyl 2-(4-fluorobenzenesulfonyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for Methyl 2 4 Fluorobenzenesulfonyl Acetate

Direct Synthesis Approaches and Precursor Reactivity

Direct synthesis strategies for Methyl 2-(4-fluorobenzenesulfonyl)acetate typically involve the coupling of a methyl acetate (B1210297) derivative with a 4-fluorobenzenesulfonyl-containing reactant. The success of these methods hinges on the reactivity of the chosen precursors and the optimization of reaction conditions to favor the desired product formation.

Esterification Pathways for Methyl Acetate Derivatives

One common and straightforward method to obtain the methyl ester functionality is through the esterification of the corresponding carboxylic acid. For instance, a plausible route to a precursor for the target molecule involves the esterification of 2-(4-fluorobenzenesulfonyl)acetic acid. In a typical procedure, the carboxylic acid can be refluxed with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid. This acid-catalyzed esterification, a Fischer esterification, is a reversible reaction where the equilibrium is driven towards the product by using an excess of the alcohol.

A similar methodology has been successfully employed in the synthesis of related sulfonyl compounds. For example, the synthesis of methyl 4-(methanesulfonyl)phenyl acetate is achieved by heating a solution of 4-(methanesulfonyl)phenyl acetic acid in methanol with concentrated sulfuric acid under reflux for an extended period. chemicalbook.com After the reaction, a standard workup involving neutralization with a base like sodium bicarbonate and extraction with an organic solvent such as ethyl acetate yields the desired methyl ester. chemicalbook.com

Table 1: Representative Esterification Reaction

| Reactant | Reagent | Conditions | Product |

| 2-(4-fluorobenzenesulfonyl)acetic acid | Methanol, Sulfuric Acid (cat.) | Reflux | This compound |

Introduction of the 4-Fluorobenzenesulfonyl Moiety via Sulfonylation Reactions

The introduction of the 4-fluorobenzenesulfonyl group is a critical step in the synthesis. This is typically achieved through sulfonylation reactions where a nucleophilic carbon center attacks the electrophilic sulfur atom of a sulfonylating agent.

A primary method for forming the C-S bond in the target molecule is the reaction of a suitable methyl acetate precursor with 4-fluorobenzenesulfonyl chloride. One potential pathway involves the generation of an enolate from methyl acetate, which then acts as the nucleophile. However, a more common and often higher-yielding approach is the S-alkylation of a sulfinate salt with a haloacetate.

In this two-step approach, 4-fluorobenzenesulfonyl chloride is first reduced to sodium 4-fluorobenzenesulfinate. This sulfinate salt is then reacted with a methyl haloacetate, such as methyl chloroacetate (B1199739) or methyl bromoacetate, in a nucleophilic substitution reaction. The sulfinate anion acts as a potent sulfur nucleophile, displacing the halide from the alpha-carbon of the methyl ester to form the desired sulfone.

This type of reaction is a well-established method for the synthesis of sulfones. For instance, the reaction of sodium p-toluenesulfinate with ethyl chloroacetate in ethanol (B145695) has been a known procedure for over a century.

The efficiency of the sulfonylation reaction is highly dependent on the chosen reaction conditions. Key parameters that require optimization include temperature, solvent, and the potential use of a catalyst.

For the S-alkylation of sodium 4-fluorobenzenesulfinate with a methyl haloacetate, the choice of solvent is crucial. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often effective as they can solvate the cation of the sulfinate salt, thereby increasing the nucleophilicity of the sulfinate anion. In some cases, phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be employed to facilitate the reaction between the aqueous and organic phases, particularly when using a biphasic solvent system.

The reaction temperature can also significantly influence the reaction rate and yield. Generally, heating the reaction mixture is necessary to achieve a reasonable reaction rate. Temperatures can range from room temperature to the reflux temperature of the solvent, depending on the reactivity of the specific substrates.

While many of these S-alkylation reactions proceed without the need for a specific metal catalyst, the use of certain additives can sometimes be beneficial. For instance, the presence of a base may be required if the starting material is the sulfinic acid rather than the pre-formed salt.

Alternative Synthetic Routes and Methodological Innovations

Beyond the direct coupling approaches, alternative synthetic strategies can provide access to this compound. These methods may offer advantages in terms of milder reaction conditions or the use of different starting materials.

Magnesium-Mediated Coupling Reactions for Sulfone Formation

Magnesium-mediated reactions represent a potential alternative for the formation of the C-S bond. While not as commonly employed for this specific transformation as the S-alkylation of sulfinates, a plausible approach could involve the reaction of a Grignard reagent derived from a 4-fluorohalobenzene with a suitable sulfur-containing electrophile.

More specifically, a Barbier-type reaction could be envisioned where metallic magnesium is used to mediate the coupling between 4-fluorobromobenzene and a sulfur dioxide equivalent, followed by in-situ trapping of the resulting magnesium sulfinate with methyl chloroacetate. Recent developments have shown that magnesium can mediate the cross-coupling of aryl bromides with aryl 2-pyridyl esters to form ketones through in-situ formed arylmagnesium intermediates, highlighting the potential of magnesium in facilitating such coupling reactions. nih.gov However, the direct application of this methodology to the synthesis of sulfones from sulfonyl chlorides and ester enolates remains an area for further investigation.

Exploration of Organometallic Reagents in C–S Bond Formation

The formation of a carbon-sulfur (C–S) bond is a cornerstone of organosulfur chemistry. While traditional methods for creating sulfones often involve the oxidation of sulfides, the use of organometallic reagents offers a direct and often more controlled route to the sulfonyl group. This section explores the application of such reagents in the synthesis of aryl sulfones, with a hypothetical application to this compound.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are powerful nucleophiles capable of reacting with a variety of electrophiles. youtube.com In the context of sulfone synthesis, sulfonyl chlorides (R-SO₂Cl) serve as excellent electrophilic partners. The reaction, in principle, involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic sulfur atom of the sulfonyl chloride.

A plausible, though not explicitly documented, synthetic route to this compound using an organometallic approach would involve the reaction of 4-fluorobenzenesulfonyl chloride with a pre-formed organometallic derivative of methyl acetate. This could theoretically be achieved by deprotonating methyl acetate at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a lithium enolate. This enolate could then act as the nucleophile, attacking the sulfonyl chloride.

However, the high reactivity of organometallic reagents like Grignard and organolithium reagents can present challenges. They are highly basic and can react with any acidic protons in the reaction mixture. youtube.com Furthermore, with ester-containing compounds, there is a risk of the organometallic reagent adding to the carbonyl group. youtube.com A more controlled approach might involve the use of less reactive organometallic species, such as organocuprates (Gilman reagents), which are known to be more selective in their reactions. youtube.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov This section examines the application of these principles to the synthesis of this compound, focusing on solvent selection and atom economy.

Solvent Selection and Minimization Strategies

In related syntheses, such as that of 4-fluoro-2-methylbenzoic acid, solvents like toluene, benzene (B151609), ethyl acetate, and chloroform (B151607) have been used for recrystallization, indicating their potential utility in purification steps. google.com For the reaction itself, solvents are chosen based on their ability to dissolve the reactants and facilitate the desired chemical transformation. The polarity of the solvent can significantly affect reaction kinetics and selectivity. acs.org For instance, in the visible-light-driven synthesis of aryl sulfones, the choice of solvent was found to be crucial, with 1,2-dichloroethane (B1671644) and water mixtures providing good yields. xynu.edu.cn

The ideal green solvent is non-toxic, renewable, and easily recycled. Water is an excellent green solvent, but its use can be limited by the solubility of organic reactants. acs.org Other "greener" solvents include ionic liquids and supercritical fluids, although their industrial application can be limited by cost and the need for specialized equipment. acs.org A key strategy in green chemistry is to minimize solvent use altogether, moving towards solvent-free or neat reaction conditions where possible. organic-chemistry.org

| Solvent | Role in Synthesis | Potential Green Chemistry Considerations |

|---|---|---|

| Toluene | Recrystallization/Reaction | Volatile organic compound (VOC), potential for recycling. |

| Ethyl Acetate | Recrystallization/Extraction | Greener alternative to many chlorinated solvents, biodegradable. orgsyn.org |

| Chloroform | Recrystallization | Halogenated solvent, toxic, environmentally persistent. |

| 1,2-Dichloroethane | Reaction | Halogenated solvent, toxic, to be avoided from a green chemistry perspective. xynu.edu.cn |

| Water | Reaction/Extraction | The greenest solvent, but limited by reactant solubility. acs.orgxynu.edu.cn |

| Solvent-free | Reaction | Ideal from a green chemistry standpoint, reduces waste significantly. organic-chemistry.org |

This table is a generalized representation based on common practices in sulfone synthesis and does not represent specific experimental data for the target compound.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the mass of the desired product. youtube.com It is calculated as the molecular weight of the desired product divided by the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. youtube.com

Traditional multi-step syntheses often suffer from low atom economy due to the use of stoichiometric reagents and the generation of byproducts at each step. youtube.com For example, the original industrial synthesis of ibuprofen (B1674241) was a six-step process with an atom economy of only 40%. A newer, three-step process has a much-improved atom economy of 77% (or nearly 100% if the byproduct is recovered and utilized). youtube.com

For the synthesis of this compound, different synthetic routes would have varying atom economies. A hypothetical route involving the reaction of the sodium salt of methyl 2-mercaptoacetate with 1-fluoro-4-iodobenzene (B1293370) followed by oxidation would have a different atom economy compared to a route involving the reaction of 4-fluorobenzenesulfonyl chloride with the enolate of methyl acetate.

| Reactant 1 | Reactant 2 | Base | Desired Product | Byproduct | % Atom Economy |

|---|---|---|---|---|---|

| 4-Fluorobenzenesulfonyl chloride (C₆H₄ClFO₂S) | Methyl acetate (C₃H₆O₂) | Lithium diisopropylamide (C₆H₁₄LiN) | This compound (C₉H₉FO₄S) | Lithium chloride (LiCl) + Diisopropylamine (C₆H₁₅N) | ~45% |

This is a theoretical calculation for a plausible, but not experimentally verified, reaction. The calculation considers all reactants contributing to the formation of the desired product and byproducts.

Reaction Mass Efficiency (RME) is another important metric that provides a more practical measure of the "greenness" of a reaction by taking into account the actual masses of all materials used, including solvents, catalysts, and work-up chemicals, relative to the mass of the final product. researchgate.net Achieving a high RME is a key goal in sustainable chemical manufacturing.

Reaction Chemistry and Transformational Pathways of Methyl 2 4 Fluorobenzenesulfonyl Acetate

Nucleophilic Reactivity at the α-Methylene Carbon

The carbon atom positioned between the sulfonyl group and the ester group in methyl 2-(4-fluorobenzenesulfonyl)acetate exhibits significant nucleophilic potential following deprotonation. This reactivity is a cornerstone of its synthetic utility, enabling the formation of new carbon-carbon bonds.

Formation and Stabilization of α-Sulfonyl Carbanions

The hydrogen atoms on the α-methylene carbon of this compound are acidic due to the electron-withdrawing effects of the adjacent sulfonyl and ester groups. Treatment with a suitable base results in the formation of a resonance-stabilized α-sulfonyl carbanion. The negative charge is delocalized onto the oxygen atoms of both the sulfonyl and the ester groups, which accounts for the stability of this intermediate.

The choice of base is critical and can influence the subsequent reactivity of the carbanion. Common bases used for this deprotonation include sodium hydride, potassium tert-butoxide, and lithium amides. The stability of the resulting carbanion allows it to be used in a variety of subsequent chemical transformations.

Olefination Reactions with Carbonyl Compounds (e.g., Horner-Wadsworth-Emmons Type Reactivity Analogs)

While the classical Horner-Wadsworth-Emmons (HWE) reaction involves phosphonate-stabilized carbanions, α-sulfonyl carbanions derived from compounds like this compound can participate in analogous olefination reactions with aldehydes and ketones. wikipedia.orgscribd.com This process, often referred to as the Julia or modified Julia olefination, is a powerful method for the synthesis of alkenes. tcichemicals.com

The reaction begins with the deprotonation of the α-methylene carbon to form the stabilized carbanion. youtube.comnumberanalytics.com This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. youtube.comdiva-portal.org The resulting intermediate subsequently undergoes elimination to form a carbon-carbon double bond. youtube.com A key advantage of these types of reactions is often the high stereoselectivity, typically favoring the formation of the (E)-alkene. wikipedia.orgresearchgate.net The versatility of this reaction allows for the synthesis of a wide array of substituted olefins. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Key Features |

| This compound derived carbanion | Aldehyde or Ketone | (E)-Alkene | High stereoselectivity for the E-isomer. wikipedia.orgresearchgate.net |

| Phosphonate-stabilized carbanion | Aldehyde or Ketone | (E)-Alkene | The classical Horner-Wadsworth-Emmons reaction. wikipedia.org |

Alkylation and Arylation Reactions at the α-Position

The nucleophilic α-sulfonyl carbanion generated from this compound readily participates in alkylation and arylation reactions. researchgate.net This allows for the introduction of a wide variety of substituents at the α-position.

Alkylation is typically achieved by reacting the carbanion with alkyl halides (e.g., iodides, bromides, or chlorides). rsc.org The reaction proceeds via an SN2 mechanism, where the carbanion displaces the halide leaving group. This method is effective for introducing primary and some secondary alkyl groups.

α-Arylation of sulfones can be accomplished using transition metal catalysis, most notably with palladium-based systems. researchgate.net These methods allow for the coupling of the α-sulfonyl carbanion with aryl halides or triflates. researchgate.net The development of specialized ligands has expanded the scope of this reaction to include a variety of aryl and heteroaryl groups, providing access to complex molecular architectures. researchgate.net

| Reaction Type | Electrophile | Catalyst/Conditions | Product |

| α-Alkylation | Alkyl Halide | Strong Base (e.g., NaH, LDA) | α-Alkyl-β-keto sulfone |

| α-Arylation | Aryl Halide/Triflate | Palladium Catalyst and Ligand | α-Aryl-β-keto sulfone |

Reactions Involving the Ester Functionality

The methyl ester group of this compound can undergo characteristic reactions of esters, providing pathways to modify this part of the molecule.

Transesterification Processes for Alkyl Ester Exchange

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com In the case of this compound, reacting it with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl group. masterorganicchemistry.com This reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess, sometimes as the solvent. masterorganicchemistry.com

For example, treatment with ethanol (B145695) under acidic or basic conditions would yield ethyl 2-(4-fluorobenzenesulfonyl)acetate. This transformation can be useful for altering the physical properties of the compound or for introducing specific alkyl groups required for a particular synthetic target.

| Catalyst Type | General Mechanism | Key Considerations |

| Acid (e.g., H₂SO₄, HCl) | Protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. masterorganicchemistry.com | The reaction is reversible and driven by the concentration of the alcohol. masterorganicchemistry.com |

| Base (e.g., NaOR, KOR) | Nucleophilic attack of the alkoxide on the carbonyl carbon. masterorganicchemistry.com | The alkoxide used should correspond to the alcohol for exchange to avoid side reactions. masterorganicchemistry.com |

Hydrolysis to the Corresponding Carboxylic Acid

The ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-(4-fluorobenzenesulfonyl)acetic acid. This transformation can be achieved under either acidic or basic conditions. google.com

Base-mediated hydrolysis, often using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, proceeds via saponification. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the carboxylic acid. google.com

Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous medium. This reaction is the reverse of Fischer esterification and is also an equilibrium process.

The resulting 2-(4-fluorobenzenesulfonyl)acetic acid is a valuable intermediate itself, as the carboxylic acid functionality can undergo a range of further transformations.

Amide and Hydrazide Formation

The methyl ester functionality of this compound is susceptible to nucleophilic attack by amines and hydrazines, leading to the formation of the corresponding amides and hydrazides. These reactions are standard transformations for esters, but the reactivity is enhanced by the electron-withdrawing sulfonyl group on the adjacent carbon, which makes the ester carbonyl carbon more electrophilic.

The reaction with a primary or secondary amine, typically under thermal conditions, yields the corresponding N-substituted 2-(4-fluorobenzenesulfonyl)acetamide. This process, known as aminolysis, involves the direct nucleophilic acyl substitution of the methoxy (B1213986) group of the ester by the amine.

Similarly, treatment with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) readily converts the ester into 2-(4-fluorobenzenesulfonyl)acetohydrazide researchgate.net. This hydrazide is a stable, crystalline solid and serves as a valuable intermediate for the synthesis of various heterocyclic compounds, particularly those containing a pyrazole (B372694) or pyridazinone core, through subsequent cyclization reactions researchgate.netnih.gov.

Interactive Table: Amide and Hydrazide Derivatives

| Reactant | Product | Reaction Type |

|---|---|---|

| Primary Amine (R-NH₂) | N-Alkyl-2-(4-fluorobenzenesulfonyl)acetamide | Aminolysis |

| Secondary Amine (R₂NH) | N,N-Dialkyl-2-(4-fluorobenzenesulfonyl)acetamide | Aminolysis |

| Hydrazine Hydrate (N₂H₄·H₂O) | 2-(4-fluorobenzenesulfonyl)acetohydrazide | Hydrazinolysis |

Reactivity of the Sulfonyl Group

The 4-fluorobenzenesulfonyl group is not merely a passive activating group; it actively participates in several key transformations, including substitution and cyclization reactions.

Selective Sulfonyl Substitution Reactions

While the C-SO₂ bond is generally robust, under specific conditions, the entire 4-fluorobenzenesulfonyl group can act as a leaving group, particularly due to the stabilization of the resulting carbanion by the adjacent ester group. This reactivity is harnessed in transformations analogous to the Julia-Kocienski olefination, where a sulfone is ultimately displaced organicreactions.orgorganic-chemistry.orgmdpi.com.

In these processes, the active methylene (B1212753) carbon of this compound can be deprotonated to form a nucleophile. This nucleophile can attack an electrophile, and subsequent rearrangement or elimination steps can lead to the cleavage of the C-SO₂ bond. For example, ipso-nucleophilic substitution of sulfonyl groups on highly electron-deficient aromatic rings with active methylene compounds has been reported, establishing a precedent for this type of C-C bond formation via C-S bond cleavage nih.gov. Transition metal-catalyzed desulfonylative cross-coupling reactions also provide a pathway for replacing the sulfonyl group with other moieties, such as aryl or vinyl groups rsc.orgnih.gov.

Participation in Cyclization and Ring-Forming Reactions

The structural motif of an active methylene group flanked by an ester and a sulfonyl group makes this compound an excellent precursor for the synthesis of various heterocycles. These reactions typically involve a condensation reaction with a binucleophilic reagent.

A prominent example is the synthesis of pyrazolone (B3327878) derivatives. The reaction with hydrazine or substituted hydrazines can lead to the formation of a five-membered pyrazolone ring chim.itnih.gov. The reaction likely proceeds through the initial formation of the acetohydrazide, followed by intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbon bearing the sulfonyl group, with the 4-fluorobenzenesulfinate anion serving as the leaving group. This is a standard route for creating substituted pyrazoles and related heterocycles researchgate.netorganic-chemistry.org.

Similarly, reactions with other 1,3-binucleophiles can be envisioned to produce different heterocyclic systems. For instance, reaction with urea (B33335) or thiourea (B124793) could potentially lead to pyrimidine (B1678525) derivatives, while reaction with hydroxylamine (B1172632) could yield isoxazolones. The synthesis of pyridazinones, which involves the cyclocondensation of γ-keto acids with hydrazine, provides a template for how the subject compound's structural features can be utilized in forming six-membered rings asianpubs.orgiglobaljournal.comresearchgate.net.

Interactive Table: Heterocyclic Synthesis Pathways

| Binucleophile | Intermediate | Resulting Heterocycle |

|---|---|---|

| Hydrazine (H₂N-NH₂) | 2-(4-fluorobenzenesulfonyl)acetohydrazide | Pyrazolone derivative |

| Substituted Hydrazine (R-NH-NH₂) | N'-Substituted hydrazide | N-Substituted pyrazolone |

| Hydroxylamine (H₂N-OH) | N-Hydroxy acetamide (B32628) | Isoxazolone derivative |

Electrophilic Aromatic Substitution on the Fluorobenzene (B45895) Ring

The fluorobenzene ring of this compound can undergo electrophilic aromatic substitution (EAS), but its reactivity is heavily influenced by the two existing substituents: the fluorine atom and the sulfonylacetate group.

Fluorine (F): The fluorine atom is an ortho-, para-director. While it is strongly deactivating through its inductive effect (-I), it has a moderate resonance donating effect (+M) that directs incoming electrophiles to the ortho and para positions wikipedia.orgcsbsju.edu.

Sulfonylacetate group (-SO₂CH₂CO₂CH₃): This group is powerfully electron-withdrawing due to the sulfonyl moiety. It is a strong deactivating group and a meta-director organicchemistrytutor.comyoutube.com.

When both groups are present, their directing effects are combined. The sulfonyl group at C1 strongly deactivates the ring and directs incoming electrophiles to the meta positions (C3 and C5). The fluorine atom at C4 directs to its ortho positions (C3 and C5) and its para position (C1, which is blocked). Consequently, both substituents reinforce the directing of any incoming electrophile to the C3 and C5 positions wikipedia.orgorganicchemistrytutor.com. Due to the strong deactivating nature of the sulfonyl group, these reactions, such as nitration or halogenation, typically require harsh conditions to proceed masterorganicchemistry.com.

Interactive Table: Directing Effects in Electrophilic Aromatic Substitution

| Position | Influence of -F (at C4) | Influence of -SO₂R (at C1) | Combined Effect |

|---|---|---|---|

| C2, C6 | Meta (deactivated) | Ortho (deactivated) | Strongly Deactivated |

| C3, C5 | Ortho (activated relative to meta) | Meta (least deactivated) | Favored site for substitution |

Radical Reactions and Photochemical Transformations

The sulfonyl group and the adjacent active methylene position are key sites for radical and photochemical reactions. The C–S bond in aryl sulfones can undergo homolytic cleavage under photochemical conditions to generate sulfonyl radicals and aryl radicals researchgate.nettandfonline.com. For instance, irradiation of arylazo sulfones leads to the cleavage of the N-S bond, producing sulfonyl radicals that can initiate further reactions acs.org.

More specifically, arylsulfonylacetates have recently been employed as bifunctional reagents in photoredox catalysis chemrxiv.orgresearchgate.net. Under visible light irradiation in the presence of a suitable photocatalyst, these compounds can generate a radical intermediate. This radical can then participate in cascade reactions, such as the alkylarylation of alkenes and alkynes, where both an aryl group and the alkylacetate moiety are added across a multiple bond researchgate.netchemrxiv.org. The reaction is often initiated by single-electron oxidation of the arylsulfonylacetate, followed by radical addition and a Smiles rearrangement cascade chemrxiv.org. These findings indicate that this compound is a viable substrate for modern radical-mediated synthetic methods.

Advanced Spectroscopic Characterization and Elucidation of Methyl 2 4 Fluorobenzenesulfonyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the structure of methyl 2-(4-fluorobenzenesulfonyl)acetate by mapping the magnetic environments of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum of this compound reveals three distinct proton signals, corresponding to the different electronic environments of the protons in the molecule. The aromatic protons of the 4-fluorobenzenenesulfonyl group appear as two distinct multiplets due to their coupling with each other and with the neighboring ¹⁹F nucleus. The protons of the active methylene (B1212753) group (CH₂) are deshielded by the adjacent sulfonyl and carbonyl groups, causing their signal to appear downfield. The methyl protons of the ester group (CH₃) are the most shielded and thus appear furthest upfield.

A representative ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) would exhibit the following key features:

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet of doublets | 2H | Aromatic protons ortho to the sulfonyl group |

| ~7.30 | Doublet of doublets | 2H | Aromatic protons meta to the sulfonyl group |

| ~4.15 | Singlet | 2H | Methylene protons (-SO₂CH₂CO-) |

| ~3.75 | Singlet | 3H | Methyl ester protons (-COOCH₃) |

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

The spin-spin coupling between the aromatic protons and the fluorine atom provides valuable information about their spatial relationship.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The carbonyl carbon of the ester group is typically the most deshielded and appears furthest downfield. The aromatic carbons show characteristic shifts, with the carbon directly attached to the fluorine atom exhibiting a large C-F coupling constant. The methylene carbon and the methyl carbon of the ester group appear at progressively higher fields.

A typical ¹³C NMR spectrum in CDCl₃ would show the following signals:

| Chemical Shift (δ) (ppm) | Assignment |

| ~168.5 | Carbonyl carbon (-C OOCH₃) |

| ~166.0 (d, ¹JCF ≈ 255 Hz) | Aromatic carbon attached to fluorine (C -F) |

| ~135.5 | Aromatic carbon attached to the sulfonyl group (C -SO₂) |

| ~130.0 (d, ³JCF ≈ 9 Hz) | Aromatic carbons ortho to the fluorine atom |

| ~116.5 (d, ²JCF ≈ 22 Hz) | Aromatic carbons meta to the fluorine atom |

| ~60.0 | Methylene carbon (-SO₂C H₂CO-) |

| ~52.5 | Methyl ester carbon (-COOC H₃) |

Note: 'd' indicates a doublet due to C-F coupling, with the coupling constant J given in Hertz.

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing the fluorine-containing part of the molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom on the benzene (B151609) ring. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. Any coupling to nearby protons would result in a multiplet, providing further structural confirmation. The typical chemical shift for a fluorine atom in this arrangement would be in the region of -105 to -115 ppm relative to a standard such as CFCl₃.

While one-dimensional NMR provides information about the chemical environments of individual nuclei, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For instance, it would confirm the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the methylene and methyl groups to their corresponding carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups.

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule. The strong absorption band of the carbonyl group (C=O) in the ester is one of the most prominent features. The sulfonyl group (SO₂) gives rise to two strong, characteristic stretching vibrations. The C-F bond and the aromatic ring also have distinct absorption bands.

Key vibrational frequencies and their assignments are summarized below:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | Aromatic C-H stretching |

| ~2950 | Medium | Aliphatic C-H stretching (CH₂ and CH₃) |

| ~1740 | Strong | C=O stretching of the ester |

| ~1590, ~1490 | Medium | C=C stretching in the aromatic ring |

| ~1330 | Strong | Asymmetric SO₂ stretching |

| ~1160 | Strong | Symmetric SO₂ stretching |

| ~1250 | Strong | C-F stretching |

| ~1100 | Strong | C-O stretching of the ester |

These distinct vibrational modes, when analyzed together, provide a comprehensive and confirmatory picture of the functional group composition of this compound.

Raman Spectroscopy: Complementary Vibrational Mode Analysis

Key expected vibrational modes would include:

Sulfonyl Group (SO₂): Symmetric and asymmetric stretching vibrations of the S=O bonds are strong Raman scatterers and typically appear in the region of 1150-1180 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

Aromatic Ring: The para-substituted benzene ring will exhibit several characteristic bands. The C-C stretching vibrations within the ring are expected between 1590 and 1610 cm⁻¹. A strong "ring-breathing" mode, characteristic of the para-substitution, is also anticipated.

C-F Bond: The stretching vibration of the C-F bond on the aromatic ring is expected to produce a band in the 1050-1100 cm⁻¹ region.

Ester Group: The C=O stretch of the methyl ester is typically a strong band, expected around 1735-1750 cm⁻¹. The C-O single bond stretches will appear in the 1000-1300 cm⁻¹ range.

Methylene Group (-CH₂-): The CH₂ scissoring and wagging vibrations would be observed, although they are generally weaker in Raman spectra compared to the aromatic and sulfonyl group signals.

An illustrative table of expected Raman shifts is provided below.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1340 - 1370 |

| Symmetric Stretch | 1150 - 1180 | |

| Ester (C=O) | Stretch | 1735 - 1750 |

| Aromatic C=C | Stretch | 1590 - 1610 |

| C-F | Stretch | 1050 - 1100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Aromatic System Analysis

UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule. The spectrum of this compound is dominated by the electronic system of the 4-fluorobenzenesulfonyl moiety. The presence of the aromatic ring gives rise to characteristic absorptions in the ultraviolet region.

The benzene ring typically exhibits two main absorption bands: the E2-band (around 204 nm) and the B-band (around 254 nm), which arise from π → π* transitions. In this compound, the substitution on the benzene ring with a sulfonyl group and a fluorine atom is expected to cause a bathochromic (red) shift of these absorption maxima. The sulfonyl group, being an auxochrome, can influence the energy of the electronic transitions.

While specific experimental λmax values for this compound are not widely published, one would anticipate absorption maxima in the range of 220-280 nm. The analysis of the UV-Vis spectrum would confirm the presence of the aromatic chromophore and provide information on the electronic effects of the substituents.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₉H₉FO₄S) aaronchem.com, HRMS provides an exact mass measurement, which is invaluable for confirming its molecular formula.

The theoretical monoisotopic mass of this compound is 232.0205 Da. An experimental HRMS measurement would be expected to yield a value extremely close to this theoretical mass, typically within a few parts per million (ppm), thus confirming the elemental composition.

Common ionization techniques for this type of molecule include Electrospray Ionization (ESI), which would likely show the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

| Ion Adduct | Theoretical m/z |

| [C₉H₉FO₄S + H]⁺ | 233.0283 |

| [C₉H₉FO₄S + Na]⁺ | 255.0103 |

| [C₉H₉FO₄S + K]⁺ | 270.9842 |

The fragmentation pattern observed in the mass spectrum would also provide structural information. Expected fragmentation would involve the cleavage of the ester group and the sulfonyl moiety.

Advanced Spectroscopic Techniques for Structural Insights (e.g., Predicted Collision Cross Section Analysis)

Further structural information can be obtained using advanced techniques such as ion mobility-mass spectrometry (IM-MS), which provides the collision cross-section (CCS) of an ion. The CCS is a measure of the ion's size and shape in the gas phase. While experimental CCS data for this compound is not available, predictive models can offer valuable estimates.

For comparison, predicted CCS values for a closely related analog, Methyl 2-(4-chlorobenzenesulfonyl)acetate, are available. These predictions can serve as a useful reference point for what might be expected for the fluoro-analog.

Predicted Collision Cross Section (Ų) for Methyl 2-(4-chlorobenzenesulfonyl)acetate

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 248.99829 | 146.7 |

| [M+Na]⁺ | 270.98023 | 156.4 |

| [M-H]⁻ | 246.98373 | 151.3 |

| [M+NH₄]⁺ | 266.02483 | 165.6 |

| [M+K]⁺ | 286.95417 | 152.9 |

| Data for the chloro-analog sourced from PubChem. |

Given the smaller van der Waals radius of fluorine compared to chlorine, it is reasonable to predict that the experimental CCS values for this compound would be slightly smaller than those predicted for its chloro-counterpart. This type of predictive analysis, when combined with experimental HRMS, provides a higher degree of confidence in structural assignments, particularly in complex mixtures or when authentic standards are unavailable.

Computational and Theoretical Investigations of Methyl 2 4 Fluorobenzenesulfonyl Acetate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become indispensable for studying the structure-property relationships of organic compounds. nih.gov DFT methods are favored for their balance of computational cost and accuracy in calculating the electronic structure and energies of molecules. acs.orgnih.gov These calculations are foundational for understanding the molecule's geometry, stability, and electronic characteristics.

A crucial first step in any computational study is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule. stackexchange.com This is achieved by finding the coordinates that correspond to the minimum energy on the potential energy surface. stackexchange.com For Methyl 2-(4-fluorobenzenesulfonyl)acetate, DFT calculations can predict key structural parameters such as bond lengths and angles. The resulting optimized structure represents the molecule's most probable conformation in the ground state.

Energetic properties derived from these calculations, such as the total electronic energy, provide a measure of the molecule's thermodynamic stability. Lower ground state energy indicates a more stable structure.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound Calculated at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | S=O | 1.45 Å |

| S-C (sulfonyl) | 1.78 Å | |

| C-F | 1.36 Å | |

| C=O (ester) | 1.21 Å | |

| C-O (ester) | 1.35 Å | |

| Bond Angle | O=S=O | 120.5° |

| C-S-C | 105.2° | |

| F-C-C (aromatic) | 119.8° |

Note: The data in this table is illustrative and represents typical values for similar functional groups.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic properties. fiveable.mewikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.org The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity, whereas the LUMO's energy relates to its electron affinity and electrophilicity. taylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more polarizable and reactive. researchgate.net

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -7.85 |

| LUMO | -1.22 |

| HOMO-LUMO Gap (ΔE) | 6.63 |

Note: The data in this table is illustrative. A relatively large energy gap, as shown here, would suggest that this compound is a kinetically stable molecule.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.denih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms. nih.gov

Blue Regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack. nih.gov

Green Regions: Represent areas of neutral or near-zero potential. researchgate.net

For this compound, the MEP surface would be expected to show significant negative potential (red) around the oxygen atoms of the sulfonyl (SO₂) and ester (C=O) groups, as well as the fluorine atom, due to their high electronegativity. Positive potential (blue) would likely be concentrated on the hydrogen atoms, particularly the acidic protons on the carbon adjacent to the sulfonyl and ester groups. This analysis helps identify the most probable sites for intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding structure, charge distribution, and intramolecular interactions within a molecule. wisc.edu It examines orbital interactions by transforming the calculated wave function into a set of localized orbitals corresponding to core electrons, lone pairs, and bonds. nih.gov

A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified using second-order perturbation theory. uba.ar These interactions, often described as hyperconjugation, involve electron density transfer from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E(2)) associated with this delocalization is calculated, with higher E(2) values indicating stronger interactions. acs.org This analysis can reveal the electronic origins of a molecule's stability and conformational preferences.

Table 3: Hypothetical Second-Order Perturbation Analysis of Fock Matrix for Key Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) of C=O | σ* (C-S) | 3.5 | n → σ |

| LP (O) of S=O | σ (S-C_aryl) | 4.8 | n → σ |

| σ (C_aryl-S) | π (C=C)_aryl | 2.1 | σ → π |

| σ (C-H) | σ (S=O) | 1.5 | σ → σ* |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful asset for elucidating chemical reaction mechanisms, providing detailed information about reaction pathways, intermediates, and the energetic barriers that govern reaction rates. rsc.orgucsb.edu By simulating the transformation from reactants to products, researchers can gain a deeper understanding of how a reaction proceeds at the molecular level.

A chemical reaction proceeds along a minimum energy path on the potential energy surface, connecting reactants and products via a high-energy point known as the transition state. psu.edu The transition state is a first-order saddle point on this surface, representing the energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. researchgate.net

Computational methods can locate the geometry of the transition state and calculate its energy. youtube.com The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate. A lower activation energy corresponds to a faster reaction. Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the desired reactants and products. github.io For a reaction involving this compound, such as nucleophilic substitution at the sulfonyl group, transition state analysis could differentiate between possible mechanisms (e.g., concerted vs. stepwise) by comparing the activation energies of the respective pathways. acs.org

Energy Profile Calculations and Activation Barriers

Energy profile calculations are fundamental in computational chemistry for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, and ultimately determine the activation energy—the minimum energy required for a reaction to occur.

For a molecule like this compound, such calculations could be employed to study reactions such as its synthesis or subsequent transformations. Density Functional Theory (DFT) is a commonly used method for these calculations, providing a good balance between accuracy and computational cost. The activation barrier, a key parameter derived from these profiles, dictates the rate of a chemical reaction. A higher activation barrier corresponds to a slower reaction rate, and vice versa. Machine learning approaches have also been developed to predict activation energies, which can significantly accelerate the process of discovering new chemical reactions aip.org.

Table 1: Hypothetical Activation Energies for a Reaction of this compound Calculated by Different DFT Functionals

| DFT Functional | Basis Set | Solvent Model | Activation Energy (kcal/mol) |

| B3LYP | 6-31G(d,p) | PCM (Water) | 25.8 |

| M06-2X | 6-311+G(d,p) | SMD (DMSO) | 23.5 |

| ωB97X-D | def2-TZVP | IEFPCM (Acetonitrile) | 24.1 |

This table is illustrative and does not represent experimentally verified data.

In Silico Spectroscopic Prediction and Correlation with Experimental Dataresearchgate.net

Computational methods are extensively used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are vital for the structural elucidation of newly synthesized compounds and for the interpretation of experimental spectra.

DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts, as well as IR vibrational frequencies. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts mdpi.com. By comparing the computationally predicted spectra with experimental data, the proposed structure of a molecule can be confirmed. Discrepancies between predicted and experimental spectra can point to incorrect structural assignments or the presence of impurities. The integration of multiple spectroscopic data types, such as IR and NMR, in machine learning models has been shown to improve the accuracy of functional group prediction nih.gov.

For this compound, in silico prediction of its ¹³C NMR spectrum would be expected to show distinct signals for the methyl ester group, the methylene (B1212753) group adjacent to the sulfonyl group, and the aromatic carbons of the fluorophenyl ring. Similarly, the predicted IR spectrum would exhibit characteristic absorption bands for the C=O of the ester, the S=O stretches of the sulfonyl group, and the C-F bond researchgate.net.

Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Nucleus/Vibrational Mode | Predicted Chemical Shift (ppm) / Wavenumber (cm⁻¹) | Experimental Chemical Shift (ppm) / Wavenumber (cm⁻¹) |

| ¹³C (C=O) | 168.5 | 169.2 |

| ¹³C (CH₂) | 58.2 | 57.8 |

| ¹³C (ipso-C-S) | 135.4 | 134.9 |

| ¹³C (C-F) | 165.7 (d, J=254 Hz) | 166.1 (d, J=255 Hz) |

| IR (C=O stretch) | 1745 | 1742 |

| IR (SO₂ asymm. stretch) | 1330 | 1325 |

| IR (SO₂ symm. stretch) | 1160 | 1155 |

This table is illustrative and does not represent experimentally verified data.

Conformational Analysis through Computational Methodsresearchgate.net

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules like this compound, understanding the preferred conformations is crucial as it can influence the molecule's physical, chemical, and biological properties.

Computational methods, particularly DFT and molecular mechanics, are powerful tools for performing conformational analysis. By systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. The relative energies of these conformers can be used to determine their populations at a given temperature using the Boltzmann distribution. For sulfone-containing molecules, it has been shown that the choice of DFT functional and basis set can be critical for accurately predicting the molecular structure and conformational preferences ysu.amresearchgate.netysu.am.

For this compound, the key rotatable bonds would be around the sulfonyl and ester groups. A detailed conformational analysis would reveal the most stable arrangement of these functional groups relative to each other and the fluorophenyl ring.

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (°)(C-S-C-C=O) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| 1 | 65 | 0.00 | 65.2 |

| 2 | 175 | 0.85 | 21.3 |

| 3 | -70 | 1.50 | 13.5 |

This table is illustrative and does not represent experimentally verified data.

Synthetic Exploration of Methyl 2 4 Fluorobenzenesulfonyl Acetate Derivatives and Analogs

Modifications at the Ester Moiety

The ester group of Methyl 2-(4-fluorobenzenesulfonyl)acetate is a prime site for modification, allowing for the introduction of diverse functionalities and physicochemical properties. These transformations primarily involve reactions that alter the alcohol component of the ester or extend the carbon chain of the acetate (B1210297) portion.

Chain extension of the acetate group in β-sulfonyl esters can be achieved through various organic methodologies. While specific examples for this compound are not prevalent in the reviewed literature, general principles of homologation can be applied. One common approach is the Arndt-Eistert reaction, which would involve the conversion of the corresponding carboxylic acid (2-(4-fluorobenzenesulfonyl)acetic acid) to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a suitable nucleophile (e.g., water, alcohol, or amine) would yield the homologated acid, ester, or amide, respectively, effectively inserting a methylene (B1212753) (-CH2-) group between the original carbonyl carbon and the α-carbon.

Another strategy involves the reaction of the enolate of this compound with appropriate electrophiles. For instance, reaction with a halomethyl halide followed by reduction could achieve chain extension, although this approach often requires multiple steps and careful control of reaction conditions to avoid poly-alkylation.

The methyl ester can be readily converted to other esters through transesterification or by hydrolysis to the carboxylic acid followed by re-esterification. The Fischer esterification method is a common and effective route. researchgate.net This process involves reacting the corresponding carboxylic acid, 2-(4-fluorobenzenesulfonyl)acetic acid, with a desired alcohol under acidic catalysis, typically using a strong mineral acid like sulfuric acid. e3s-conferences.org The reaction is driven to completion by removing the water formed, often by azeotropic distillation. This method allows for the synthesis of a wide array of esters. researchgate.net

For example, reacting 2-(4-fluorobenzenesulfonyl)acetic acid with different alcohols such as ethanol (B145695), propanol, isobutanol, or more complex alcohols would yield the corresponding ethyl, propyl, isobutyl, or other esters. e3s-conferences.org The choice of alcohol can significantly alter the physical properties of the resulting molecule.

Table 1: Examples of Ester Synthesis via Fischer Esterification This table is illustrative of the general Fischer esterification method and can be applied to 2-(4-fluorobenzenesulfonyl)acetic acid.

| Carboxylic Acid Precursor | Alcohol | Catalyst | Product |

|---|---|---|---|

| 2-(4-Fluorobenzenesulfonyl)acetic acid | Ethanol | H₂SO₄ | Ethyl 2-(4-fluorobenzenesulfonyl)acetate |

| 2-(4-Fluorobenzenesulfonyl)acetic acid | Isopropanol | H₂SO₄ | Isopropyl 2-(4-fluorobenzenesulfonyl)acetate |

| 2-(4-Fluorobenzenesulfonyl)acetic acid | n-Butanol | H₂SO₄ | n-Butyl 2-(4-fluorobenzenesulfonyl)acetate |

Derivatization at the α-Carbon Position

The methylene protons at the α-carbon of this compound are activated by the adjacent electron-withdrawing sulfonyl and carbonyl groups, making this position a nucleophilic center upon deprotonation. This reactivity is central to forming new carbon-carbon and carbon-heteroatom bonds.

The acidic α-proton can be removed by a suitable base (e.g., sodium hydride, lithium diisopropylamide) to generate a carbanion, which can then react with various electrophiles.

Alkylation: The generated enolate readily undergoes SN2 reactions with alkyl halides to introduce alkyl substituents at the α-position. The reaction can be controlled to achieve mono-alkylation. Electrochemical methods have also been developed for C-H alkylation reactions, providing an alternative route. mdpi.com

Arylation: Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-C bonds. The α-arylation of sulfones with aryl halides (bromides or chlorides) has been well-documented. nih.govresearchgate.net Using a palladium precatalyst with a suitable phosphine (B1218219) ligand (such as Buchwald or Kwong's ligands), the α-position of the sulfonyl acetate can be directly arylated. organic-chemistry.orgnih.gov These reactions typically proceed under mild conditions and tolerate a wide range of functional groups on the aryl halide. organic-chemistry.org This method allows for the synthesis of a library of α-aryl-substituted 2-(4-fluorobenzenesulfonyl)acetate derivatives.

Table 2: Representative α-Arylation of a Methyl Sulfone This table illustrates a general palladium-catalyzed α-arylation applicable to this compound.

| Substrate | Aryl Halide | Catalyst System | Base | Product |

|---|---|---|---|---|

| Methyl Aryl Sulfone | Aryl Bromide | Pd(OAc)₂ / Phosphine Ligand | NaOtBu | α-Aryl Methyl Aryl Sulfone |

The nucleophilic α-carbon can participate in condensation reactions with carbonyl compounds (aldehydes and ketones) in a Knoevenagel-type condensation. This reaction typically yields an α,β-unsaturated product after dehydration.

Furthermore, the bifunctional nature of the molecule allows it to be a precursor in cyclization reactions to form various heterocyclic systems. For example, condensation of a related sulfonylacetate derivative with diamines has been used to synthesize N-substituted imidazolidine (B613845) derivatives. mdpi.com Another strategy involves the reaction of a related bromoacetyl-benzenesulfonamide with acetamide (B32628) to form an oxazole (B20620) ring. mdpi.com These examples demonstrate that the reactive α-position, in concert with other functionalities, can be used to construct complex ring systems.

Structural Variations on the 4-Fluorobenzenesulfonyl Group

Modifying the aromatic ring and the sulfonyl group itself provides another avenue for creating analogs with distinct properties.

The synthesis of these analogs typically starts from the corresponding substituted benzenesulfonyl chloride. For example, 4-bromobenzenesulfonyl chloride can be reacted with methyl acetate in the presence of a base to yield Methyl 2-(4-bromobenzenesulfonyl)acetate. cymitquimica.com Similarly, using 4-methylbenzenesulfonyl chloride (tosyl chloride) or benzenesulfonyl chloride would yield the corresponding 4-methyl or unsubstituted analogs. The synthesis of a 4-fluoro-2-methylbenzoic acid derivative highlights methods for creating substituted aromatic precursors. google.com

Another significant modification is the oxidation state of the sulfur atom. The sulfonyl group (-SO₂-) can be reduced to a sulfinyl group (-SO-). For instance, related methylsulfanyl benzofuran (B130515) derivatives have been oxidized to the corresponding methylsulfinyl compounds using an oxidizing agent like 3-chloroperoxybenzoic acid (m-CPBA). nih.gov This transformation alters the geometry and electronic properties around the sulfur atom. Further derivatization has been shown in related systems where a 2-methylsulfinyl group on a benzazole can activate the 4-position of the ring for arylation. rsc.org

Table 3: Examples of Structural Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| This compound | 226396-71-0 | C₉H₉FO₄S | 232.23 |

| Methyl 2-(4-bromobenzenesulfonyl)acetate | 139105-90-9 | C₉H₉BrO₄S | 293.13 |

| Methyl 2-(4-methylbenzenesulfonyl)acetate | 6271-33-6 | C₁₀H₁₂O₄S | 228.26 |

| Methyl 2-(phenylsulfonyl)acetate | 2975-22-6 | C₉H₁₀O₄S | 214.24 |

Halogen Substituent Modifications on the Phenyl Ring

The substitution pattern on the phenyl ring of this compound can be readily altered to include other halogens, such as chlorine, bromine, and iodine. This allows for the fine-tuning of the electronic properties of the molecule and provides handles for further functionalization, for example, through cross-coupling reactions. The general synthetic strategy involves the reaction of a suitably substituted 4-halobenzenesulfonyl chloride with a methyl acetate enolate or an equivalent synthetic precursor.

The key starting materials, 4-halobenzenesulfonyl chlorides, are typically prepared by the chlorosulfonation of the corresponding halobenzene. For instance, 4-chlorobenzenesulfonyl chloride can be synthesized by reacting chlorobenzene (B131634) with an excess of chlorosulfonic acid. google.comgoogle.com One preparative method involves adding chlorobenzene dropwise to chlorosulfonic acid at 70°C, followed by the addition of thionyl chloride to yield 4-chlorobenzenesulfonyl chloride with a purity of 95%. prepchem.com Similarly, 4-bromobenzenesulfonyl chloride is accessible through related sulfonylation reactions. rsc.org

While specific journal-documented syntheses for each methyl 2-(4-halobenzenesulfonyl)acetate are not readily found in broad searches, the general chemical principle involves the esterification of the sulfonyl chloride. A common approach is the reaction of the sulfonyl chloride with an active methylene compound like methyl acetoacetate (B1235776) or directly with a precursor to methyl acetate in the presence of a base. The following table outlines the key reactants for these transformations.

| Target Compound | Key Precursors |

| Methyl 2-(4-chlorobenzenesulfonyl)acetate | 4-Chlorobenzenesulfonyl chloride, Methyl acetoacetate / Methyl acetate |

| Methyl 2-(4-bromobenzenesulfonyl)acetate | 4-Bromobenzenesulfonyl chloride, Methyl acetoacetate / Methyl acetate |

| Methyl 2-(4-iodobenzenesulfonyl)acetate | 4-Iodobenzenesulfonyl chloride, Methyl acetoacetate / Methyl acetate |

Exploration of Diverse Aryl and Alkyl Sulfonyl Moieties

The synthetic utility of the methyl 2-sulfonylacetate scaffold can be expanded by replacing the 4-fluorophenyl group with a wide variety of other aryl or alkyl moieties. This diversification allows for the introduction of different steric and electronic features, significantly broadening the scope of potential applications.

Aryl Sulfonyl Moieties: The synthesis of analogs with different aryl groups follows a similar pathway, starting with the corresponding arylsulfonyl chloride. For example, derivatives bearing a p-tolyl (tosyl) or naphthyl group can be prepared. The reaction of p-toluenesulfonyl chloride with methyl acetoacetate in the presence of a base provides the corresponding methyl 2-(p-toluenesulfonyl)acetate. A variety of arylsulfonyl chlorides can be coupled with pyrazolone (B3327878) derivatives, showcasing the versatility of this reaction in creating complex sulfonamides. researchgate.net In one study, various arylsulfonyl chlorides (including 4-methyl, 4-bromo, 4-chloro, 4-methoxy, 4-nitro, and 2-naphthyl) were reacted with 3-methyl-1H-pyrazol-5(4H)-one in dichloromethane (B109758) with triethylamine (B128534) as a base to yield mono- and di-substituted products. researchgate.net

Alkyl Sulfonyl Moieties: Replacing the aryl group with an alkyl group, such as methyl or ethyl, yields methyl 2-(alkylsulfonyl)acetates. These compounds are also valuable synthetic intermediates. The synthesis of methyl 2-(methanesulfonyl)acetate can be achieved by the reaction of methanesulfonyl chloride with the enolate of methyl acetate. While detailed experimental procedures for these specific compounds are sparse in the surveyed literature, commercial availability of compounds like methyl 2-(ethanesulfonyl)acetate confirms their accessibility. A related synthesis of 1-methanesulfonyl-1,2-dihydroquinolines involves the reaction of methanesulfonamide (B31651) with Morita–Baylis–Hillman acetates, demonstrating the incorporation of the methanesulfonyl group into heterocyclic systems. wikipedia.org

| Representative Derivative | Aryl/Alkyl Moiety | Key Precursor |

| Methyl 2-(p-toluenesulfonyl)acetate | p-Tolyl | p-Toluenesulfonyl chloride |

| Methyl 2-(naphthalen-2-ylsulfonyl)acetate | 2-Naphthyl | Naphthalene-2-sulfonyl chloride |

| Methyl 2-(methanesulfonyl)acetate | Methyl | Methanesulfonyl chloride |

| Methyl 2-(ethanesulfonyl)acetate | Ethyl | Ethanesulfonyl chloride |

Incorporation of the Structural Scaffold into Complex Molecular Architectures

The primary synthetic value of methyl 2-(arylsulfonyl)acetates lies in the reactivity of the α-methylene protons. The electron-withdrawing nature of both the adjacent sulfonyl and ester groups renders these protons acidic, facilitating the formation of a stabilized carbanion (enolate). This nucleophilic species can participate in a variety of carbon-carbon bond-forming reactions, making these compounds key building blocks for more elaborate molecules, particularly heterocycles.

Knoevenagel Condensation: The active methylene group of sulfonylacetates readily undergoes Knoevenagel condensation with aldehydes and ketones. wikipedia.orgorganic-chemistry.org This reaction involves the initial nucleophilic addition of the carbanion to the carbonyl group, followed by dehydration to yield an α,β-unsaturated product. For example, the condensation of an arylsulfonylacetonitrile (a close analog) with an aromatic aldehyde proceeds in the presence of a catalyst to form an α-arylsulfonylcinnamonitrile. researchgate.net This transformation is a powerful tool for creating substituted alkenes with high functional group density.

Michael Addition: As potent Michael donors, the enolates derived from sulfonylacetates can add to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate or 1,4-addition fashion. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction is fundamental for extending carbon chains and constructing 1,5-dicarbonyl compounds, which are themselves versatile intermediates for cyclization reactions. For instance, the Michael addition of a trifunctional acetoacetate to divinyl sulfone is a key step in the formation of dual-network materials. nih.gov

Synthesis of Heterocycles: The functional groups within the sulfonylacetate scaffold and its reaction products are perfectly poised for intramolecular cyclization to form a diverse range of heterocyclic systems. Pyrazoles, a class of heterocycles with significant pharmacological importance, are a prime example. nih.govmdpi.comnih.gov A common synthetic route involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydrazine (B178648). hilarispublisher.com The products of Knoevenagel or Michael reactions involving sulfonylacetates can generate precursors that, upon reaction with hydrazine or its derivatives, lead to highly substituted pyrazoles. researchgate.net For example, 3-methyl-1H-pyrazol-5(4H)-one has been reacted with a series of arylsulfonyl chlorides to generate novel pyrazole (B372694) derivatives with potential biological activity. researchgate.net

| Reaction Type | Reactants | Product Type | Application Example |

| Knoevenagel Condensation | Methyl 2-(arylsulfonyl)acetate + Aldehyde/Ketone | α,β-Unsaturated sulfonyl ester | Synthesis of substituted alkenes researchgate.net |

| Michael Addition | Methyl 2-(arylsulfonyl)acetate + α,β-Unsaturated carbonyl | 1,5-Dicarbonyl sulfone derivative | Formation of complex acyclic systems nih.gov |

| Cyclization | Product of condensation/addition + Binucleophile (e.g., hydrazine) | Substituted heterocycle (e.g., Pyrazole) | Synthesis of biologically active pyrazoles researchgate.nethilarispublisher.com |

Q & A

Q. What synthetic routes are commonly employed to prepare Methyl 2-(4-fluorobenzenesulfonyl)acetate, and what are the critical reaction conditions?

this compound is synthesized via sulfonylation of a methyl acetate precursor with 4-fluorobenzenesulfonyl chloride. Key steps include:

- Reagent Selection : Use 4-fluorobenzenesulfonyl chloride (1.1–1.3 equivalents) to ensure complete reaction with the acetate substrate .

- Temperature Control : Reactions are typically conducted at 0°C to -78°C to minimize side reactions and enhance selectivity .

- Purification : Flash chromatography with silica gel and a solvent system (e.g., n-hexane/ethyl acetate, 5:1 v/v) is recommended for isolating the pure product .

Q. What analytical techniques are essential for characterizing this compound?

Comprehensive characterization requires:

- NMR Spectroscopy : Use deuterated solvents (e.g., CDCl₃) to identify key peaks: the sulfonyl group (¹H NMR δ ~3.5–4.0 ppm; ¹³C NMR δ ~115–125 ppm) and ester carbonyl (¹³C NMR δ ~165–175 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ or [M+Na]⁺) and fragments, such as the 4-fluorobenzenesulfonyl moiety (m/z ~157–159) .

- Infrared (IR) Spectroscopy : Detect sulfonyl S=O stretches (~1350–1150 cm⁻¹) and ester C=O (~1720–1740 cm⁻¹) .

Q. How should this compound be stored to ensure stability?

- Temperature : Store at -20°C in a desiccator to prevent hydrolysis of the sulfonyl or ester groups.

- Handling : Use inert atmospheres (N₂/Ar) during weighing to avoid moisture absorption .

- Waste Disposal : Neutralize acidic byproducts before transferring to hazardous waste containers .

Advanced Questions

Q. How do reaction parameters (e.g., stoichiometry, temperature) influence the yield and purity of this compound?

Optimization studies from analogous sulfonylation reactions suggest:

- Stoichiometry : Excess 4-fluorobenzenesulfonyl chloride (1.3 equivalents) improves conversion but may require careful quenching to avoid side products .

- Temperature : Lower temperatures (-78°C) enhance regioselectivity, while higher temperatures (0°C) accelerate reaction rates at the cost of minor impurities .

- Catalysis : Lewis acids (e.g., BF₃·OEt₂) can activate the sulfonyl chloride, reducing reaction time by 30–50% .

Q. What role does the 4-fluorobenzenesulfonyl group play in biological activity, and how can this be investigated?

The sulfonyl group enhances electrophilicity, making the compound a candidate for enzyme inhibition or prodrug design. Methodological approaches include:

- Enzyme Assays : Test inhibition of serine hydrolases (e.g., acetylcholinesterase) via kinetic assays, monitoring IC₅₀ values .

- Molecular Docking : Use computational tools (e.g., AutoDock Vina) to predict binding interactions with target proteins, focusing on sulfonyl-oxyanion hole interactions .

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitutions?

- Isotopic Labeling : Introduce ¹⁸O into the sulfonyl group to track oxygen transfer during hydrolysis .

- Kinetic Analysis : Monitor reaction rates under varying pH conditions to identify rate-determining steps (e.g., SN2 vs. SN1 pathways) .

- DFT Calculations : Model transition states to predict regioselectivity in reactions with amines or thiols .

Q. How can contradictory data on the compound’s stability in aqueous solutions be resolved?

- Controlled Stability Studies : Conduct accelerated degradation tests at 40°C/75% RH, analyzing degradation products via LC-MS.

- pH Profiling : Compare hydrolysis rates in buffered solutions (pH 2–10) to identify optimal storage conditions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.